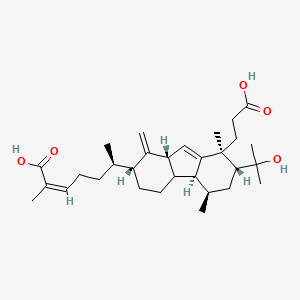

KadcoccinicacidG

説明

Kadcoccinic Acid G is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Chinese medicine for its anti-inflammatory and antioxidant properties . Structurally, it belongs to the kadcoccinic acid family (A–J), characterized by a lanostane skeleton modified with hydroxyl, carboxyl, or ketone groups. Its molecular formula is C30H46O5, with a molecular weight of 485.3 g/mol ([M-H]⁻) . X-ray crystallography and NMR studies confirm its tetracyclic framework with a 3-oxo group and hydroxyl substitutions at C-2 and C-19, contributing to its polarity and bioactivity .

特性

分子式 |

C30H46O5 |

|---|---|

分子量 |

486.7 g/mol |

IUPAC名 |

(Z,6R)-6-[(2R,4bS,5R,7R,8S,9aS)-8-(2-carboxyethyl)-7-(2-hydroxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,4b,5,6,7,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O5/c1-17(9-8-10-18(2)28(33)34)21-11-12-22-23(20(21)4)16-24-27(22)19(3)15-25(29(5,6)35)30(24,7)14-13-26(31)32/h10,16-17,19,21-23,25,27,35H,4,8-9,11-15H2,1-3,5-7H3,(H,31,32)(H,33,34)/b18-10-/t17-,19-,21-,22?,23+,25+,27+,30-/m1/s1 |

InChIキー |

QHPJCJWQJZZBNQ-NHBSYALLSA-N |

異性体SMILES |

C[C@@H]1C[C@H]([C@](C2=C[C@@H]3C([C@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CCC(=O)O)C(C)(C)O |

正規SMILES |

CC1CC(C(C2=CC3C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)(C)CCC(=O)O)C(C)(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccinicacidG involves several steps, starting with the extraction of triterpenoids from the stems of Kadsura coccinea. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation .

Industrial Production Methods

Industrial production of KadcoccinicacidG is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used for other triterpenoids. These processes typically include solvent extraction, chromatography, and crystallization to isolate and purify the compound.

化学反応の分析

Types of Reactions

KadcoccinicacidG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize KadcoccinicacidG.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

KadcoccinicacidG has a wide range of scientific research applications:

作用機序

The mechanism of action of KadcoccinicacidG involves its interaction with various molecular targets and pathways. It has been shown to inhibit HIV-1 replication by targeting viral enzymes and proteins . Additionally, its anti-tumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Structural and Functional Group Comparisons

Kadcoccinic Acid G shares structural homology with other lanostane triterpenoids but differs in oxidation states and substituent positions. Key comparisons include:

Key Observations :

- Oxidation State : Kadcoccinic Acid G’s 3-oxo group distinguishes it from ursolic acid (3β-OH) and maslinic acid (2α,3β-diOH), reducing its hydrogen-bonding capacity but enhancing electrophilicity .

- Substituents : Unlike Kadcoccinic Acid A (24-COOH) and D (19α-OAc), Kadcoccinic Acid G lacks ester or carboxyl groups beyond C-28, impacting solubility and membrane permeability .

- Bioactivity : The 2α/19α-OH configuration in Kadcoccinic Acid G correlates with higher antioxidant activity compared to Kadcoccinic Acid A, as hydroxyl groups enhance radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。